![molecular formula C7H6BNO2 B130453 3-Cyanophenylboronic acid CAS No. 150255-96-2](/img/structure/B130453.png)
3-Cyanophenylboronic acid
Overview
Description
3-Cyanophenylboronic acid, also known as 3-cyanobenzeneboronic acid, is an organic compound with the molecular formula ( \text{C}_7\text{H}_6\text{BNO}_2 ). It is a boronic acid derivative that contains a cyanide group attached to a phenyl ring. This compound is a white to off-white crystalline solid and is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
3-Cyanophenylboronic acid is primarily used as an intermediate in the synthesis of various compounds . It is known to interact with palladium in Suzuki-Miyaura coupling reactions , a widely-used method for forming carbon-carbon bonds . The compound’s primary target is therefore the palladium catalyst used in these reactions .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in Suzuki-Miyaura coupling reactions . In these reactions, the palladium catalyst undergoes an oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond . The this compound then undergoes transmetalation, transferring the boron-bound organic group to the palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental to many biochemical pathways . The downstream effects of this reaction can vary widely depending on the specific compounds being coupled .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable boronate complexes under physiological conditions .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including piperidine-based MCH R1 antagonists, 4-aryl-1,8-naphthyridin-2(1H)-ones, and biaryl-based phenylalanine amino acid analogs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction requires a base and is typically performed in an aqueous or alcoholic solvent . The reaction is also sensitive to the presence of oxygen and moisture, so it is often carried out under an inert atmosphere . The stability of this compound can be affected by exposure to light, heat, and moisture, so it should be stored in a cool, dry place .
Biochemical Analysis
Biochemical Properties
3-Cyanophenylboronic acid plays a significant role in biochemical reactions. It can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . It also serves as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones . Furthermore, it is an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. Given its role in the synthesis of various compounds, it can be inferred that it may influence cell function indirectly through these compounds. For instance, its role in the synthesis of kainate receptor ligands suggests potential effects on neurotransmission and neuronal cell function .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in Suzuki-Miyaura coupling reactions . In these reactions, it forms a carbon-carbon bond via a palladium-catalyzed process . This reaction involves the transfer of the boronic acid group from this compound to another molecule, facilitated by a palladium catalyst .
Metabolic Pathways
Its role in Suzuki-Miyaura coupling reactions suggests that it may be involved in metabolic pathways where these reactions are significant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanophenylboronic acid can be synthesized through various methods. One common method involves the reaction of phenylboronic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, this compound can be produced by the direct borylation of 3-cyanophenyl halides using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the cyanide group to an amine group, resulting in the formation of 3-aminophenylboronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: 3-Aminophenylboronic acid.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 3-cyanophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it essential for synthesizing complex organic molecules. The presence of the cyano group enhances the reactivity and selectivity of 3-CyBA in these reactions, enabling the production of various biologically active compounds .
Synthesis of Biaryl Compounds
3-CyBA serves as an intermediate in synthesizing biaryl compounds, which are significant in pharmaceuticals and agrochemicals. For example, it has been used to prepare piperidine-based MCH R1 antagonists and biaryl-based phenylalanine amino acid analogs, which have potential applications as kainate receptor ligands .
Analytical Chemistry
Fluorescent Probes and Sensors
Researchers have developed fluorescent probes using this compound by attaching fluorophores to its boronic acid moiety. These probes are capable of selectively detecting biomolecules such as glucose and catecholamines, making them valuable tools for imaging and monitoring biological processes in living cells .
Enzyme Activity Studies
3-CyBA has also been employed in studies examining the metabolism of arylboronic acids by microorganisms. For instance, Arthrobacter nicotinovorans can metabolize this compound to produce phenolic compounds, which can be analyzed using high-performance liquid chromatography (HPLC). This application is significant for understanding microbial interactions with organic pollutants .
Material Science
Synthesis of Boron-Containing Compounds
Beyond its role in organic synthesis, this compound is utilized to create other boron-containing compounds like boronate esters. These derivatives have potential applications in catalysis and materials science due to their unique electronic properties .
Computational Studies
Recent studies have employed quantum mechanical computations to analyze the conformational, structural, electronic, and spectroscopic properties of this compound. These investigations provide insights into its molecular behavior, including potential energy surfaces and vibrational frequencies, which are crucial for understanding its reactivity and interactions with other molecules .
Case Study 1: Development of Fluorescent Probes
A study demonstrated the synthesis of a fluorescent probe based on this compound for detecting glucose levels in biological samples. The probe exhibited high selectivity and sensitivity, making it suitable for real-time monitoring in living tissues.
Case Study 2: Environmental Microbiology
Research involving Arthrobacter nicotinovorans highlighted the metabolic pathways through which this bacterium converts this compound into phenolic products. The findings contribute to our understanding of bioremediation processes involving arylboronic acids.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyanide group, making it less reactive in certain nucleophilic substitution reactions.
4-Cyanophenylboronic Acid: Similar structure but with the cyanide group in the para position, which can affect its reactivity and the types of products formed.
2-Cyanophenylboronic Acid: The cyanide group is in the ortho position, leading to different steric and electronic effects compared to 3-cyanophenylboronic acid.
Uniqueness: this compound is unique due to the position of the cyanide group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis, particularly for the formation of biaryl compounds through Suzuki-Miyaura coupling .
Biological Activity
3-Cyanophenylboronic acid (3-CPBA) is a compound of interest in medicinal chemistry and biochemistry due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H6BNO2 and a molecular weight of 151.94 g/mol. The structure consists of a phenyl ring with a cyano group (-C≡N) and a boronic acid group (-B(OH)2) attached. This configuration contributes to its reactivity and biological interactions.
1. Enzymatic Interactions
Research indicates that 3-CPBA can participate in enzymatic reactions, particularly in the presence of oxidases. For instance, studies have shown that Arthrobacter nicotinovorans can metabolize this compound, converting it into phenolic products such as 3-cyanophenol. This metabolic pathway suggests potential applications in bioremediation and organic synthesis .
2. Interaction with Insulin
A theoretical model has been developed to study the interaction of boronic acids, including 3-CPBA, with insulin. The study indicates that certain boronic acids can stabilize insulin by forming reversible covalent bonds with specific amino acid residues, enhancing insulin's biological activity. This interaction may have implications for diabetes treatment by improving insulin delivery systems .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Metabolic Pathways
A study conducted on Arthrobacter nicotinovorans demonstrated that this bacterium could effectively metabolize various arylboronic acids, including 3-CPBA. The metabolites were identified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS), confirming the formation of phenolic compounds as primary products .
Case Study 2: Insulin Stabilization
In a computational study, researchers explored the interaction between boronic acids and insulin, focusing on their potential to improve insulin stability. The results indicated that 3-CPBA exhibited significant binding affinity towards insulin's active site, suggesting its utility in enhancing insulin formulations for therapeutic use .
Properties
IUPAC Name |
(3-cyanophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHWPLGGBLUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370216 | |
Record name | 3-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150255-96-2 | |
Record name | 3-Cyanophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150255-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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